GSK-A1

Description

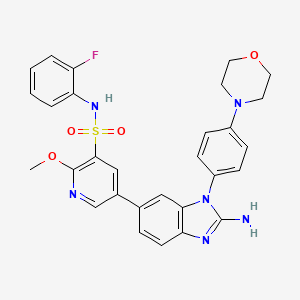

Structure

3D Structure

Properties

IUPAC Name |

5-[2-amino-3-(4-morpholin-4-ylphenyl)benzimidazol-5-yl]-N-(2-fluorophenyl)-2-methoxypyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27FN6O4S/c1-39-28-27(41(37,38)34-24-5-3-2-4-23(24)30)17-20(18-32-28)19-6-11-25-26(16-19)36(29(31)33-25)22-9-7-21(8-10-22)35-12-14-40-15-13-35/h2-11,16-18,34H,12-15H2,1H3,(H2,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOGHKUZDLYXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C2=CC3=C(C=C2)N=C(N3C4=CC=C(C=C4)N5CCOCC5)N)S(=O)(=O)NC6=CC=CC=C6F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27FN6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of GSK-A1

This guide provides a comprehensive overview of the mechanism of action for this compound, a potent and selective inhibitor of phosphatidylinositol 4-kinase type IIIα (PI4KA). The information presented herein is intended for a technical audience and details the molecular interactions, downstream signaling effects, and relevant experimental methodologies for studying this compound.

Core Mechanism of Action

This compound is a highly selective, ATP-competitive inhibitor of phosphatidylinositol 4-kinase type IIIα (PI4KA), also known as PI4KIIIα.[1][2] The primary action of this compound is to block the catalytic activity of PI4KA, an enzyme responsible for the phosphorylation of phosphatidylinositol (PtdIns) at the 4' position of the inositol ring to produce phosphatidylinositol 4-phosphate (PtdIns(4)P).[1][3] This inhibition directly leads to a potent decrease in the cellular levels of PtdIns(4)P.[1][4]

The reduction in PtdIns(4)P has significant downstream consequences, most notably affecting the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a critical signaling phospholipid.[3] While this compound has a negligible direct effect on PtdIns(4,5)P2 levels under basal conditions, its impact becomes pronounced during strong stimulation of receptors coupled to phospholipase C (PLC) activation.[1][3] Under these conditions, PI4KA is essential for maintaining the plasma membrane pool of PtdIns(4,5)P2.[3]

Due to the essential role of PI4KA as a host factor for the replication of the hepatitis C virus (HCV), this compound has demonstrated potential as an anti-HCV agent.[5][6][7]

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantified across various assays.

| Target | Assay Type | Value | Reference |

| PI4KA (PI4KIIIα) | pIC50 | 8.5-9.8 | [1][4] |

| PI4KA (PI4KIIIα) | IC50 | 3.16 nM | [5][8] |

| PtdIns(4,5)P2 Resynthesis | IC50 (HEK-AT1 cells) | ~3 nM | [1][4][7][9] |

| PI3Kγ | IC50 | 15.8 nM | [5][8] |

| PI4KIIIβ | IC50 | >50 nM | [5][8] |

| PI3Kα | IC50 | >50 nM | [5][8] |

| PI3Kβ | IC50 | >50 nM | [5][8] |

| PI3Kδ | IC50 | >50 nM | [5][8] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its characterization.

Caption: this compound inhibits PI4KA, blocking PtdIns(4)P synthesis.

Caption: Workflow for characterizing this compound's inhibitory activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity.

1. In Vitro Kinase Assay (ADP-Glo Assay)

This assay quantifies the activity of PI4KA by measuring the amount of ADP produced during the kinase reaction.

-

Principle: The assay is performed in two steps. First, the PI4K enzyme reaction is conducted, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

-

Protocol Outline:

-

Dispense PI4KA enzyme, phosphatidylinositol (PtdIns) substrate, and ATP into microplate wells.

-

Add varying concentrations of this compound (or DMSO as a control) to the wells.

-

Incubate the plate to allow the kinase reaction to proceed (typically for 1 hour at ambient temperature).[10]

-

Add ADP-Glo™ Reagent to each well and incubate for 40 minutes to stop the reaction and deplete ATP.[10]

-

Add Kinase Detection Reagent to each well and incubate for an additional 40 minutes to convert ADP to ATP and generate a luminescent signal.[10]

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Cell-Based Phosphoinositide Measurement

This method assesses the effect of this compound on phosphoinositide levels within intact cells.

-

Principle: One common method involves radiolabeling. Cells are incubated with [³²P]orthophosphate, which is incorporated into the cellular ATP pool and subsequently into phosphoinositides. After treatment with this compound and stimulation (e.g., with Angiotensin II to activate PLC), lipids are extracted, separated by thin-layer chromatography (TLC), and quantified using a PhosphorImager.[3]

-

Protocol Outline ([³²P] Labeling):

-

Plate cells, such as HEK293-AT1, which stably express the angiotensin II receptor.[3]

-

Label the cells with [³²P]phosphate for approximately 3 hours.[3]

-

Pre-treat the cells with various concentrations of this compound for a short period (e.g., 10 minutes).[3]

-

Stimulate the cells with a PLC agonist like Angiotensin II for 10 minutes to induce PtdIns(4,5)P2 turnover.[3]

-

Stop the reactions and extract the lipids from the cells.

-

Separate the extracted lipids using TLC.

-

Quantify the radiolabeled PtdIns(4)P and PtdIns(4,5)P2 spots using a PhosphorImager.

-

Determine the IC50 for the inhibition of PtdIns(4,5)P2 resynthesis.[3]

-

-

Alternative BRET-based Protocol:

-

Transfect cells (e.g., HEK-AT1) with a construct encoding a PI4P sensor, such as Sluc-P4M2X-T2A-Venus-Rab7, for 24 hours.[10] This sensor measures the PI4P pool in Rab7-positive endosomes.

-

Measure a baseline Bioluminescence Resonance Energy Transfer (BRET) signal in the presence of a coelenterazine substrate.[10]

-

Treat the cells with this compound at various concentrations.

-

Continue to measure the BRET signal to quantify changes in the endosomal PI4P pool.[10]

-

3. HCV Replication Assay

This assay determines the efficacy of this compound in inhibiting the replication of the hepatitis C virus.

-

Principle: PI4KA is a host factor required for HCV replication.[7] By inhibiting PI4KA, this compound can suppress viral replication. This is often measured using a replicon system, where a subgenomic HCV RNA that expresses a reporter gene (e.g., luciferase) is stably maintained in a human hepatoma cell line.

-

Protocol Outline:

-

Plate cells containing the HCV replicon.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for a period sufficient for multiple rounds of replication (e.g., 48-72 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter).

-

A decrease in reporter signal indicates inhibition of HCV replication. Calculate the EC50 value from the dose-response curve.

-

Concurrently, a cell viability assay (e.g., MTS or CellTiter-Glo) should be performed to ensure that the observed antiviral effect is not due to cytotoxicity.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound = 98 HPLC 1416334-69-4 [sigmaaldrich.com]

- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abmole.com [abmole.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | PI4K | HCV Protease | TargetMol [targetmol.com]

- 7. adipogen.com [adipogen.com]

- 8. glpbio.com [glpbio.com]

- 9. Sapphire Bioscience [sapphirebioscience.com]

- 10. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]

Biological Pathways Modulated by the Selective PI4KA Inhibitor, GSK-A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-A1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA), a key enzyme in the phosphoinositide signaling pathway.[1][2] By targeting PI4KA, this compound modulates the cellular levels of critical signaling lipids, primarily phosphatidylinositol 4-phosphate (PtdIns(4)P), thereby impacting a cascade of downstream cellular processes. This technical guide provides an in-depth overview of the core biological pathways affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling cascades and experimental workflows.

Core Target: Phosphatidylinositol 4-Kinase Type III Alpha (PI4KA)

This compound exhibits high potency and selectivity for PI4KA. The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of the PI4KA enzyme.[1] This inhibition directly leads to a reduction in the synthesis of PtdIns(4)P from its precursor, phosphatidylinositol (PI).

Quantitative Data: this compound Inhibition Profile

| Target | IC50 (nM) | Assay Type | Reference |

| PI4KA | ~3 | In vitro kinase assay | [1] |

| PI4KA | 3 | PtdIns(4,5)P2 resynthesis in HEK293-AT1 cells | [1][2] |

| PI4KB | >1000 | In vitro kinase assay | [1] |

| PI3Kα | >1000 | In vitro kinase assay | [1] |

| PI3Kβ | >1000 | In vitro kinase assay | [1] |

| PI3Kγ | 15.8 | In vitro kinase assay | |

| PI3Kδ | >50 | In vitro kinase assay |

Key Biological Pathways Affected by this compound

The perturbation of PtdIns(4)P homeostasis by this compound has significant consequences for several vital cellular functions. The most well-documented pathways impacted by this compound include Hepatitis C Virus (HCV) replication, store-operated calcium entry (SOCE), and the sensitization of cancer cells to chemotherapy.

Inhibition of Hepatitis C Virus (HCV) Replication

Pathway Description: PI4KA is a critical host factor for the replication of HCV.[1][3] The HCV non-structural protein 5A (NS5A) recruits PI4KA to the endoplasmic reticulum (ER), the site of viral replication.[4][5] This recruitment leads to a localized enrichment of PtdIns(4)P, which is essential for the formation and integrity of the viral replication complex, often referred to as the "membranous web".[4][6] By inhibiting PI4KA, this compound prevents the accumulation of PtdIns(4)P at the replication sites, thereby disrupting the formation of the replication complex and inhibiting viral RNA synthesis.[4]

Signaling Pathway Diagram:

Caption: this compound inhibits HCV replication by blocking PI4KA-mediated PtdIns(4)P synthesis.

Experimental Protocol: HCV Replicon Assay

-

Cell Culture: Huh-7.5 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 for selection.

-

Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Incubation: Cells are incubated for 48-72 hours to allow for an effect on HCV replication.

-

Quantification of HCV RNA: Total cellular RNA is extracted using a commercial kit. HCV RNA levels are quantified by real-time quantitative reverse transcription PCR (qRT-PCR) using primers and probes specific for the HCV genome.

-

Data Analysis: The level of HCV RNA in this compound-treated cells is normalized to a housekeeping gene (e.g., GAPDH) and compared to the vehicle-treated control to determine the EC50 value.

Modulation of Store-Operated Calcium Entry (SOCE)

Pathway Description: Store-operated calcium entry (SOCE) is a crucial Ca2+ influx pathway activated in response to the depletion of Ca2+ from the ER.[7] The process is initiated by the ER Ca2+ sensor STIM1, which, upon sensing low ER Ca2+, translocates to ER-plasma membrane (PM) junctions and activates the Orai1 Ca2+ channel in the PM. The localization and function of STIM1 at these junctions are dependent on its interaction with anionic phospholipids in the PM, including PtdIns(4)P. This compound, by depleting the PM pool of PtdIns(4)P, impairs the proper localization and clustering of STIM1 at the ER-PM junctions, leading to reduced activation of Orai1 and consequently, diminished store-operated Ca2+ influx.[8]

Signaling Pathway Diagram:

References

- 1. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatitis C Virus Subverts Human Choline Kinase-α To Bridge Phosphatidylinositol-4-Kinase IIIα (PI4KIIIα) and NS5A and Upregulates PI4KIIIα Activation, Thereby Promoting the Translocation of the Ternary Complex to the Endoplasmic Reticulum for Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of the Phosphatidylinositol 4-Kinase PI4KA in Hepatitis C Virus-Induced Host Membrane Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]

- 8. LIPID TRANSFER PROTEINS REGULATE STORE-OPERATED CALCIUM ENTRY VIA CONTROL OF PLASMA MEMBRANE PHOSPHOINOSITIDES - PMC [pmc.ncbi.nlm.nih.gov]

The Role of GSK-A1 in Hepatitis C Virus Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the development of novel antiviral therapies is a continuous effort. One promising avenue for therapeutic intervention is the targeting of host factors that are essential for viral replication. This technical guide focuses on the role of GSK-A1, a potent and selective inhibitor of the host lipid kinase Phosphatidylinositol 4-Kinase III alpha (PI4KA), in the context of HCV replication. PI4KA has been identified as a critical host factor for the establishment of the HCV replication complex. This document provides a comprehensive overview of the mechanism of action, quantitative data, relevant experimental protocols, and key signaling pathways associated with the inhibition of PI4KA by compounds such as this compound.

This compound: A Potent Inhibitor of PI4KA

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PI4KA, an enzyme responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P). While specific anti-HCV activity data for this compound in the public domain is limited, its potent inhibition of PI4KA, a key host factor for HCV, suggests its potential as an anti-HCV agent. The inhibition of PI4KA by this compound has been shown to be in the low nanomolar range.

Quantitative Data

The following table summarizes the available quantitative data for the inhibitory activity of this compound against its target, PI4KA.

| Compound | Target | Assay | Parameter | Value | Reference |

| This compound | PI4KA | PtdIns(4,5)P2 Resynthesis | IC50 | ~3 nM | [1] |

| This compound | PI4KA | Enzymatic Assay | pIC50 | 8.5 - 9.8 | [1] |

Mechanism of Action: Targeting the HCV Replication Complex

The replication of the HCV genome occurs within a specialized membranous structure known as the "membranous web," which is derived from the endoplasmic reticulum. The formation and integrity of this replication complex are critically dependent on the host lipid kinase PI4KA.

The HCV nonstructural protein 5A (NS5A) plays a pivotal role in hijacking the host cellular machinery. NS5A directly interacts with PI4KA and recruits it to the sites of viral replication. This interaction stimulates the enzymatic activity of PI4KA, leading to a localized enrichment of its product, PI4P, within the membranous web. PI4P then acts as a scaffold, recruiting other host and viral factors necessary for the assembly and function of the replication complex.

By inhibiting PI4KA, this compound disrupts this essential process. The reduction in PI4P levels within the membranous web leads to the disassembly or malformation of the replication complex, thereby inhibiting viral RNA synthesis.

Signaling Pathway of PI4KA in HCV Replication

The following diagram illustrates the central role of PI4KA in the HCV replication cycle and the point of intervention for this compound.

Caption: PI4KA's role in HCV replication and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of PI4KA inhibitors in the context of HCV replication.

HCV Replicon Assay

This assay is the standard method for evaluating the antiviral activity of compounds against HCV RNA replication in a cell-based system.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound (e.g., this compound) for the inhibition of HCV replicon replication.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

G418 (for maintaining selection of replicon-harboring cells).

-

Test compound (this compound) dissolved in DMSO.

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.

-

Seed the cells into 96-well or 384-well plates at a density of 5,000-10,000 cells per well.

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compound in DMEM.

-

Remove the culture medium from the cell plates and add the medium containing the diluted compound. Include a vehicle control (DMSO) and a positive control (a known HCV inhibitor).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence signal using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the EC50 value using a non-linear regression analysis.

-

In Vitro PI4KA Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of PI4KA.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against PI4KA.

Materials:

-

Recombinant human PI4KA enzyme.

-

Phosphatidylinositol (PI) substrate.

-

[γ-33P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay).

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% CHAPS).

-

Test compound (this compound) dissolved in DMSO.

-

96-well or 384-well assay plates.

-

Scintillation counter or luminometer.

Procedure:

-

Reaction Setup:

-

Add the kinase assay buffer to the wells of the assay plate.

-

Add the test compound at various concentrations.

-

Add the PI substrate to each well.

-

Add the PI4KA enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP (spiked with [γ-33P]ATP if using the radiometric method).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

-

-

Detection:

-

Radiometric method: Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid). Transfer the reaction mixture to a filter plate, wash to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-radioactive method (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity, by following the manufacturer's protocol. This typically involves a luciferase-based reaction that generates a luminescent signal.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.

-

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of a potential HCV inhibitor targeting a host factor.

Caption: Workflow for testing a novel anti-HCV compound.

Conclusion

This compound, as a potent and selective inhibitor of PI4KA, represents a valuable research tool for elucidating the role of this host kinase in the HCV life cycle. The inhibition of PI4KA disrupts the formation of the viral replication complex, a critical step in HCV propagation. While further studies are needed to determine the specific anti-HCV efficacy of this compound across different genotypes, the targeting of essential host factors like PI4KA presents a promising strategy for the development of novel antiviral therapies with a potentially high barrier to resistance. The experimental protocols and pathway information provided in this guide offer a framework for the continued investigation of PI4KA inhibitors as potential therapeutics for hepatitis C.

Appendix

Anti-HCV Activity of GSK2336805 (NS5A Inhibitor)

The following table provides the anti-HCV activity of the GSK NS5A inhibitor, GSK2336805, for comparative purposes.

| Compound | Target | HCV Genotype | Assay | Parameter | Value (pM) | Reference |

| GSK2336805 | NS5A | 1a (H77) | Replicon | EC50 | 58.5 | [2] |

| GSK2336805 | NS5A | 1b (Con-1 ET) | Replicon | EC50 | 7.4 | [2] |

| GSK2336805 | NS5A | 2a (JFH-1) | Replicon | EC50 | 53.8 | [2] |

| GSK2336805 | NS5A | 2a (Jc1) | Virus | EC50 | 63.7 | [2] |

References

- 1. Hepatitis C Virus Stimulates the Phosphatidylinositol 4-Kinase III Alpha-Dependent Phosphatidylinositol 4-Phosphate Production That Is Essential for Its Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical Characterization of GSK2336805, a Novel Inhibitor of Hepatitis C Virus Replication That Selects for Resistance in NS5A - PMC [pmc.ncbi.nlm.nih.gov]

Off-Target Effects of GSK-A1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-A1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase type III alpha (PI4KA or PI4KIIIα), a critical host factor for the replication of several viruses, including Hepatitis C virus (HCV).[1][2] While developed with high selectivity for its primary target, a thorough understanding of any potential off-target interactions is crucial for both its use as a research tool and for any future therapeutic development. This technical guide provides a comprehensive overview of the known off-target effects of this compound, detailing its interactions with other kinases, the experimental methodologies used to determine these effects, and the potential implications for cellular signaling pathways.

Data Presentation: Off-Target Interaction Profile of this compound

While a comprehensive, unbiased kinome-wide scan for this compound is not publicly available, data from various sources provide insight into its selectivity profile. The following table summarizes the known inhibitory activities of this compound against its primary target and known off-targets.

| Target | Target Class | Assay Type | Potency (IC50/pIC50) | Notes |

| PI4KA (PI4KIIIα) | Lipid Kinase (Primary Target) | In vitro (Cell-based) | IC50 ≈ 3 nM [1][2][3] | Potent inhibition of PtdIns(4,5)P2 resynthesis in HEK-AT1 cells. |

| In vitro (Biochemical) | pIC50 = 8.5-9.8 [1][4] | High-affinity binding. | ||

| PI4KB (PI4KIIIβ) | Lipid Kinase | In vitro (Biochemical) | pIC50 = 7.2-7.7[4] | Moderate off-target activity against the closely related PI4KIIIβ isoform. |

| PI3Kγ | Lipid Kinase | In vitro (Biochemical) | IC50 = 15.8 nM[3] | Notable off-target inhibition of the p110γ subunit of phosphoinositide 3-kinase. |

| PI3Kα | Lipid Kinase | In vitro (Biochemical) | IC50 > 50 nM[3] | Selective against the alpha isoform of PI3K. |

| PI3Kβ | Lipid Kinase | In vitro (Biochemical) | IC50 > 50 nM[3] | Selective against the beta isoform of PI3K. |

| PI3Kδ | Lipid Kinase | In vitro (Biochemical) | IC50 > 50 nM[3] | Selective against the delta isoform of PI3K. |

| PI4K2A (PI4KIIα) | Lipid Kinase | In vitro (Biochemical) | pIC50 < 5[4] | Low to negligible activity. |

| PI4K2B (PI4KIIβ) | Lipid Kinase | In vitro (Biochemical) | pIC50 < 5[4] | Low to negligible activity. |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Signaling Pathway Analysis

On-Target Pathway: PI4KA and Phosphoinositide Metabolism

This compound's primary mechanism of action is the inhibition of PI4KA, which plays a crucial role in maintaining the plasma membrane pool of phosphatidylinositol 4-phosphate (PtdIns(4)P). This lipid is the direct precursor for phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key signaling molecule and component of the cell membrane. By inhibiting PI4KA, this compound leads to a depletion of PtdIns(4)P, which in turn impairs the resynthesis of PtdIns(4,5)P2 following its hydrolysis by phospholipase C (PLC).

Potential Off-Target Pathway: PI3K/Akt Signaling

The observed in vitro inhibition of PI3Kγ by this compound suggests a potential for off-target effects on the PI3K/Akt signaling pathway.[3] The PI3K family of enzymes, particularly Class I PI3Ks, are central regulators of cell growth, proliferation, survival, and metabolism.[5] PI3Kγ is primarily expressed in hematopoietic cells and is involved in inflammation and immune responses. Inhibition of PI3Kγ could, therefore, have unintended consequences in these cell types.

The canonical PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates PtdIns(4,5)P2 to produce phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, including GSK-3β, leading to the regulation of diverse cellular processes.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adipogen.com [adipogen.com]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Inhibitory phosphorylation of GSK-3β by AKT, PKA, and PI3K contributes to high NaCl-induced activation of the transcription factor NFAT5 (TonEBP/OREBP) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alterations and Molecular Targeting of the GSK-3 Regulator, PI3K, in Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GSK-A1: Application Notes and Protocols for a Selective PI4KIIIα Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-A1 is a potent and highly selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), a key enzyme in the phosphoinositide signaling pathway.[1][2] By targeting the ATP-binding site of PI4KIIIα, this compound effectively decreases the cellular levels of phosphatidylinositol 4-phosphate (PtdIns(4)P), a critical lipid messenger involved in various cellular processes, including membrane trafficking and signal transduction.[1][2] Its specificity and potency make it a valuable tool for investigating the physiological roles of PI4KIIIα and as a potential therapeutic agent, particularly in the context of viral infections like Hepatitis C Virus (HCV), which relies on host PI4KIIIα for its replication.[2][3]

Chemical and Physical Properties

This compound is a white to beige solid powder.[4] Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1416334-69-4 | [1][4] |

| Molecular Formula | C₂₉H₂₇FN₆O₄S | [1] |

| Molecular Weight | 574.6 g/mol | [1] |

| Purity | ≥98% (HPLC) | [1][4] |

| Solubility | Soluble in DMSO (2 mg/mL) | [1][4] |

| Appearance | White to beige powder | [4] |

Mechanism of Action

This compound is a selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα) with an IC₅₀ of approximately 3 nM.[2][3] It demonstrates high selectivity for PI4KIIIα over other related kinases such as PI4KIIIβ, PI3Kα, PI3Kβ, and PI3Kδ.[2] The primary mechanism of action involves the inhibition of PI4KIIIα, which leads to a reduction in the cellular pool of phosphatidylinositol 4-phosphate (PtdIns(4)P).[2]

Storage and Handling

Proper storage of this compound is crucial to maintain its stability and activity.

| Form | Storage Temperature | Stability | Reference |

| Solid | -20°C | ≥ 4 years | [1] |

| DMSO Stock Solution | -20°C | 1 month | [1] |

| DMSO Stock Solution | -80°C | ≥ 6 months | [1] |

Handling Recommendations:

-

This compound is intended for research use only.

-

When preparing stock solutions, use newly opened, anhydrous DMSO.

-

To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.

Experimental Protocols

Preparation of this compound Stock Solution

-

Calculate the required amount: Based on the desired stock concentration and volume, calculate the mass of this compound needed using its molecular weight (574.6 g/mol ).

-

Dissolution: Add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial of this compound powder to achieve the desired concentration (e.g., 2 mg/mL).

-

Ensure complete dissolution: Gently vortex or sonicate the solution to ensure the compound is fully dissolved.

-

Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (6 months or longer).

General Protocol for Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with this compound and observing its effects. The optimal conditions, including cell type, this compound concentration, and incubation time, should be determined empirically for each specific experiment. A typical working concentration for this compound in cell culture is between 10-100 nM.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Reagents for the specific downstream assay

Procedure:

-

Cell Seeding: Plate the cells at the desired density in appropriate culture vessels (e.g., 96-well plates, 6-well plates) and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Working Solution: Dilute the this compound stock solution in complete cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced toxicity. Prepare a vehicle control using the same concentration of DMSO in the medium.

-

Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired period. Incubation times can vary from minutes to hours depending on the specific cellular process being investigated. For example, a 30-minute incubation has been shown to be effective in reducing HSPA1A localization at the plasma membrane in HeLa cells.

-

Downstream Analysis: Following incubation, the cells can be processed for various downstream analyses, such as:

-

Immunofluorescence Staining: To visualize changes in protein localization.

-

Western Blotting: To quantify changes in protein expression or phosphorylation status.

-

Lipidomics: To measure the levels of PtdIns(4)P and other phosphoinositides.

-

Cell Viability Assays: To assess the cytotoxic or cytostatic effects of this compound.

-

Viral Replication Assays: To determine the effect of this compound on viral propagation.

-

Selectivity Profile

This compound exhibits high selectivity for PI4KIIIα. The table below summarizes its inhibitory activity against a panel of related kinases.

| Kinase | IC₅₀ (nM) | Reference |

| PI4KIIIα | 3.16 | [2] |

| PI4KIIIβ | >50 | [2] |

| PI3Kα | >50 | [2] |

| PI3Kβ | >50 | [2] |

| PI3Kδ | >50 | [2] |

| PI3Kγ | 15.8 | [2] |

These data highlight the specificity of this compound, making it a valuable tool for dissecting the specific roles of PI4KIIIα in cellular signaling.

References

Application Notes and Protocols for GSK-A1 in HEK293 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining and utilizing the optimal working concentration of GSK-A1, a selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), in Human Embryonic Kidney 293 (HEK293) cells.

Introduction

This compound is a potent and selective inhibitor of PI4KIIIα, an enzyme crucial for the synthesis of phosphatidylinositol 4-phosphate (PtdIns(4)P) at the plasma membrane. This lipid product is a key precursor for the synthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a critical component of cellular signaling pathways. Due to its role in regulating phosphoinositide metabolism, this compound is a valuable tool for studying cellular processes dependent on PI4KIIIα activity and has potential applications in anti-viral research. This document outlines the protocols to determine the optimal concentration of this compound for specific experimental needs in HEK293 cells.

Data Presentation: Efficacy and Potency of this compound

The following table summarizes the quantitative data for this compound's activity in HEK293 cells, providing a baseline for experimental design.

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 (PtdIns(4)P levels) | 3 nM | HEK293 cells expressing the angiotensin II type 1 (AT1) receptor | Measures the concentration of this compound required to inhibit 50% of PtdIns(4)P production. | [1] |

| IC50 (PtdIns(4,5)P2 resynthesis) | ~3 nM | HEK293-AT1 cells | Measures the concentration needed to inhibit 50% of PtdIns(4,5)P2 resynthesis following agonist stimulation. | [2][3] |

| pIC50 (PI4KA) | 8.5-9.8 | In vitro assay | Represents the negative logarithm of the IC50 value, indicating high potency. | [2] |

| Effective Concentration Range | 10-100 nM | HEK293 & COS-7 cells | This range is suggested for observing complete depletion of plasma membrane PtdIns(4)P after a 10-minute treatment. | [4] |

| Stimulatory Concentration for LATS/YAP phosphorylation | 0-50 nM | HEK293A cells | Demonstrates the compound's effect on downstream signaling pathways. | [2] |

Signaling Pathway of this compound Action

This compound primarily acts by inhibiting PI4KIIIα, thereby disrupting the phosphoinositide signaling cascade.

Caption: this compound inhibits PI4KIIIα, blocking PtdIns(4)P synthesis.

Experimental Protocols

General Cell Culture of HEK293 Cells

A foundational requirement for accurate and reproducible results is healthy cell culture.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

0.25% Trypsin-EDTA

-

T-75 cell culture flasks

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Culture HEK293 cells in T-75 flasks with supplemented DMEM.

-

Passage cells when they reach 80-90% confluency.

-

To passage, aspirate the media, wash the cells once with PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete media and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh media and seed new flasks at a 1:5 to 1:10 dilution.

Determining Optimal this compound Concentration using a Dose-Response Assay

This protocol will establish the optimal, non-toxic working concentration of this compound for your specific experimental endpoint in HEK293 cells.

Materials:

-

HEK293 cells

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)

-

Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT)

-

Assay-specific reagents (e.g., antibodies for Western blot, reporter gene constructs)

Workflow Diagram:

Caption: Workflow for determining the optimal this compound concentration.

Procedure:

-

Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Allow cells to adhere overnight.

-

This compound Preparation: Prepare a 2X serial dilution series of this compound in culture media. A suggested starting range is from 1 µM down to low nM concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Cell Treatment: Remove the media from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Normalize the data to the vehicle control to determine the percentage of cell viability.

-

-

Endpoint-Specific Assay:

-

In a parallel set of plates, perform your specific assay of interest (e.g., Western blot for phosphorylated proteins, reporter gene assay, or immunofluorescence).

-

-

Data Analysis:

-

Plot the percentage of cell viability and the endpoint-specific readout against the logarithm of the this compound concentration.

-

Use a non-linear regression (four-parameter logistic curve) to determine the IC50 (for inhibition) or EC50 (for stimulation) values.

-

The optimal working concentration will be a concentration that elicits the desired effect on your endpoint of interest without significant cytotoxicity.

-

Protocol for Western Blot Analysis of Downstream Signaling

This protocol can be used to assess the effect of this compound on the phosphorylation status of downstream proteins like LATS and YAP.[2]

Materials:

-

HEK293 cells

-

This compound

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-pLATS, anti-LATS, anti-pYAP, anti-YAP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Seed HEK293 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for the desired time (e.g., 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

By following these protocols, researchers can confidently determine the optimal working concentration of this compound in HEK293 cells for their specific experimental setup and gain valuable insights into the cellular functions of PI4KIIIα.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound this compound - Forlabs Website [forlabs.co.uk]

Application Notes and Protocols: Utilizing GSK-A1 in Combination with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK-A1, a selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KA), in combination with other kinase inhibitors and chemotherapeutic agents. The provided data and protocols are intended to guide researchers in designing and executing experiments to explore the synergistic potential of this compound in various therapeutic contexts, particularly in oncology.

Introduction to this compound

This compound is a potent and selective inhibitor of PI4KA, with an IC50 of approximately 3 nM.[1][2] Its primary mechanism of action involves the reduction of phosphatidylinositol 4-phosphate (PtdIns(4)P) levels, which subsequently impacts the resynthesis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2).[1][2] This disruption of phosphoinositide metabolism has shown potential in antiviral research and, significantly, in sensitizing cancer cells to conventional therapies.[1][3]

Synergistic Effects of this compound in Combination Therapy

Sensitization of Refractory Leukemia Cells to Doxorubicin

A key application of this compound is its ability to overcome chemoresistance. In a study by Jiang et al. (2022), the combination of a PI4KA inhibitor (validated with this compound) with the chemotherapeutic agent doxorubicin demonstrated significant synergistic effects in doxorubicin-resistant leukemia cell lines, K562/Adr and HL-60/Adr.[3][4] This synergy is attributed to the modulation of the ERK/AMPK/OXPHOS signaling axis by the PI4KA inhibitor.[3][5]

Quantitative Data on Synergistic Effects:

The synergy between the PI4KA inhibitor Cepharanthine (CEP), validated with this compound, and various chemotherapeutic agents was quantified using the Zero Interaction Potency (ZIP) model. A ZIP score greater than 0 indicates a synergistic interaction.

| Cell Line | Combination Drug | Average ZIP Synergy Score | Reference |

| K562/Adr | Doxorubicin | 34.58 | [6] |

| K562/Adr | Imatinib | 21.40 | [6] |

| K562/Adr | Daunorubicin | 29.21 | [6] |

| HL-60/Adr | Doxorubicin | 15.56 | [6] |

| HL-60/Adr | Imatinib | 26.45 | [6] |

| HL-60/Adr | Daunorubicin | 21.03 | [6] |

Note: The primary study utilized Cepharanthine (CEP) as the PI4KA inhibitor, with this compound used for validation of the target.

Potential Combinations with Other Kinase Inhibitors

While extensive research on combining this compound with other specific kinase inhibitors for therapeutic purposes is still emerging, the known crosstalk between the PI4K and other signaling pathways suggests promising combination strategies. Targeting pathways that are often dysregulated in cancer, such as the PI3K/mTOR and MEK/ERK pathways, in conjunction with PI4KA inhibition, presents a rational approach to achieving synergistic anti-cancer effects.[5][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound combination therapy and a general workflow for assessing synergy.

Detailed Experimental Protocols

The following protocols are based on methodologies reported in the literature and provide a starting point for in vitro and in vivo studies.[3][4]

In Vitro Cell-Based Assays

4.1.1. Cell Culture

-

Cell Lines: Doxorubicin-resistant human leukemia cell lines K562/Adr and HL-60/Adr.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Doxorubicin Maintenance: To maintain the drug-resistant phenotype, culture K562/Adr and HL-60/Adr cells in the presence of 1 µg/mL and 0.1 µg/mL doxorubicin, respectively. Culture cells in doxorubicin-free medium for at least two weeks before conducting experiments.

4.1.2. Cell Viability Assay (CCK-8/MTT)

-

Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.

-

After 24 hours, treat the cells with varying concentrations of this compound, the second inhibitor/drug, or the combination of both. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 48-72 hours.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C.

-

For MTT assay, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

4.1.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well.

-

Treat cells with this compound, the second inhibitor/drug, or the combination for 24-48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

4.1.4. Soft Agar Colony Formation Assay

-

Base Layer: Prepare a 0.6% agar solution by mixing equal volumes of 1.2% noble agar (autoclaved and cooled to 42°C) and 2X complete culture medium. Add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify.

-

Cell Layer: Harvest and count the cells. Prepare a cell suspension of 8 x 10^3 cells in 0.75 mL of complete culture medium. Mix this with 0.75 mL of 0.7% low-melting-point agarose (melted and cooled to 42°C).

-

Immediately layer 1.5 mL of the cell-agarose mixture on top of the solidified base layer.

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, adding 200 µL of fresh medium containing the respective treatments twice a week.

-

Staining and Counting: Stain the colonies with 0.005% crystal violet for 1 hour. Wash the plates with PBS and count the colonies using a microscope.

4.1.5. Western Blot Analysis

-

Treat cells as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, ERK, p-AMPK, AMPK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

In Vivo Xenograft Model

4.2.1. Animal Model and Tumor Implantation

-

Animal Strain: 4-6 week old female BALB/c nude mice.

-

Cell Inoculation: Subcutaneously inject 5 x 10^6 K562/Adr cells in 100 µL of PBS into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.

4.2.2. Dosing and Administration

-

Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, doxorubicin alone, this compound + doxorubicin).

-

This compound: Administer this compound at a dose of 20-50 mg/kg via oral gavage daily.

-

Doxorubicin: Administer doxorubicin at a dose of 2-5 mg/kg via intraperitoneal injection once or twice a week.

-

Vehicle Control: Administer the corresponding vehicle solutions on the same schedule.

-

Treatment Duration: Treat the mice for 2-4 weeks.

4.2.3. Efficacy Evaluation

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

The combination of this compound with other therapeutic agents, particularly those that target key oncogenic signaling pathways, holds significant promise for overcoming drug resistance and enhancing anti-cancer efficacy. The protocols and data presented here provide a solid foundation for researchers to further investigate and develop novel combination therapies involving PI4KA inhibition. Careful optimization of dosing and scheduling will be crucial for translating these preclinical findings into effective clinical strategies.

References

- 1. Insulin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Effects of MEK inhibitors GSK1120212 and PD0325901 in vivo using 10-plex quantitative proteomics and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thno.org [thno.org]

- 5. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF CLASS IA PHOSPHATIDYLINOSITOL 3-KINASE AND mTOR AS A NEW THERAPEUTIC OPTION FOR T-CELL ACUTE LYMPHOBLASTIC LEUKEMIA - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for GSK-A1 Treatment in HeLa Cells for Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-A1 is a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIα (PI4KIIIα), a key enzyme in the phosphoinositide signaling pathway.[1][2][3][4] PI4KIIIα catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI(4)P), a crucial lipid second messenger involved in regulating various cellular processes, including membrane trafficking, cytoskeletal organization, and signal transduction. By inhibiting PI4KIIIα, this compound effectively depletes the cellular pool of PI(4)P, thereby impacting downstream signaling cascades.

These application notes provide detailed protocols for utilizing this compound in HeLa cells to study its effects on specific signaling pathways. The provided methodologies and data will guide researchers in designing and executing experiments to investigate the role of PI4KIIIα in cellular signaling.

Mechanism of Action of this compound

This compound acts as a selective inhibitor of PI4KIIIα with an IC50 of approximately 3 nM.[1][3][4] Its primary mechanism involves the reduction of cellular levels of PI(4)P. This depletion of PI(4)P can, in turn, affect the generation of other important phosphoinositides, such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is a critical activator of the PI3K/Akt signaling pathway.

dot

Data Presentation

This compound Inhibitor Profile

| Parameter | Value | Reference |

| Target | PI4KIIIα | [1] |

| IC50 | ~3 nM | [1][3][4] |

| Cell Line | HeLa | [1][5] |

| Observed Effect | Inhibition of HSPA1A plasma membrane localization | [1][5] |

Dose-Response Effect of this compound on HeLa Cell Viability (Hypothetical Data)

This table presents hypothetical data to illustrate the expected outcome of a cell viability assay. Researchers should perform this experiment to determine the optimal non-toxic concentration range for their specific studies.

| This compound Concentration (nM) | Cell Viability (%) |

| 0 (Vehicle Control) | 100 |

| 1 | 98 |

| 10 | 95 |

| 100 | 92 |

| 1000 | 75 |

| 10000 | 40 |

Time-Course Effect of 100 nM this compound on Akt Phosphorylation in HeLa Cells (Hypothetical Data)

This table provides a hypothetical time-course of the effect of this compound on Akt phosphorylation. This experiment is crucial to determine the optimal time point for observing the desired signaling inhibition.

| Time (minutes) | p-Akt (Ser473) Level (Normalized to Total Akt and Vehicle Control) |

| 0 | 1.0 |

| 15 | 0.7 |

| 30 | 0.4 |

| 60 | 0.3 |

| 120 | 0.4 |

| 240 | 0.6 |

Experimental Protocols

dot

Protocol 1: Cell Culture and this compound Treatment

1.1. HeLa Cell Culture

-

Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency.

1.2. This compound Stock Solution Preparation

-

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

1.3. This compound Treatment

-

Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 24-well plates with coverslips for immunofluorescence, 96-well plates for cell viability assays).

-

Allow cells to adhere and reach the desired confluency (typically 60-70%).

-

On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in pre-warmed, serum-free DMEM.

-

Aspirate the culture medium from the cells and replace it with the medium containing this compound or vehicle control (DMSO). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

-

Incubate the cells for the desired time points (e.g., 15, 30, 60, 120, 240 minutes for time-course studies).

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis

2.1. Cell Lysis

-

After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.

2.2. SDS-PAGE and Western Blotting

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the protein samples on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software. Normalize the p-Akt signal to total Akt and the loading control.

Protocol 3: Immunofluorescence for HSPA1A Localization

3.1. Cell Preparation and Treatment

-

Seed HeLa cells on sterile glass coverslips in a 24-well plate.

-

Treat the cells with 100 nM this compound or vehicle control for 30 minutes as described in Protocol 1.3.[1][5][6]

3.2. Immunostaining

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with 1% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with a primary antibody against HSPA1A diluted in the blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody and a plasma membrane stain (e.g., Wheat Germ Agglutinin conjugated to a fluorophore) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

3.3. Imaging and Analysis

-

Visualize the cells using a confocal fluorescence microscope.

-

Capture images of multiple fields for each condition.

-

Analyze the images to quantify the localization of HSPA1A at the plasma membrane.

Protocol 4: Cell Viability Assay (MTT Assay)

4.1. Cell Seeding and Treatment

-

Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) for 24-48 hours.

4.2. MTT Assay

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C until formazan crystals are formed.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control cells.

Conclusion

This compound is a valuable tool for investigating the role of PI4KIIIα and PI(4)P in cellular signaling. The protocols outlined in these application notes provide a framework for studying the effects of this compound on the PI3K/Akt pathway and protein localization in HeLa cells. By following these detailed methodologies, researchers can generate robust and reproducible data to further elucidate the intricate signaling networks governed by phosphoinositides.

References

- 1. azurebiosystems.com [azurebiosystems.com]

- 2. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]

- 5. Phosphatidylinositol Monophosphates Regulate the Membrane Localization of HSPA1A, a Stress-Inducible 70-kDa Heat Shock Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for GSK-A1 in Phosphoinositide Metabolism Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phosphoinositides are a family of minor membrane phospholipids that play a crucial role in a vast array of cellular functions, including signal transduction, membrane trafficking, and cytoskeletal organization.[1] The phosphorylation state of the inositol headgroup, catalyzed by a specific set of lipid kinases and phosphatases, determines their function. Phosphatidylinositol 4-kinase type IIIα (PI4KA) is a key enzyme that synthesizes phosphatidylinositol 4-phosphate (PI(4)P) at the plasma membrane, a critical precursor for the synthesis of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P₂).[1][2]

GSK-A1 is a potent and selective inhibitor of PI4KA.[3][4][5] Its high specificity makes it an invaluable chemical tool for elucidating the specific roles of PI4KA in cellular processes, particularly in the maintenance of plasma membrane phosphoinositide pools and their dynamic response to cellular signaling events. These notes provide detailed information and protocols for utilizing this compound in phosphoinositide metabolism research.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of PI4KA, which is responsible for phosphorylating phosphatidylinositol (PtdIns) to form phosphatidylinositol 4-phosphate (PI(4)P).[6] This action potently decreases the levels of PI(4)P at the plasma membrane and, consequently, impairs the resynthesis of PI(4,5)P₂ following its depletion by phospholipase C (PLC) activation.[2][3] While this compound significantly impacts PI(4)P levels and PI(4,5)P₂ resynthesis, it has a negligible effect on the steady-state levels of PI(4,5)P₂.[3][7][8]

Data Presentation: Quantitative Profile of this compound

The following table summarizes the key quantitative data for this compound, facilitating experimental design and comparison.

| Parameter | Target/Assay | Value | Cell Line | Reference(s) |

| IC₅₀ | PI4KA (enzymatic assay) | 3.16 nM | - | [7] |

| IC₅₀ | PI(4,5)P₂ Resynthesis | ~3 nM | HEK-AT1 | [3][4][5][9] |

| IC₅₀ | PI3Kγ | 15.8 nM | - | [7] |

| IC₅₀ | PI4KIIIβ, PI3Kα, PI3Kβ, PI3Kδ | >50 nM | - | [7] |

| pIC₅₀ | PI4KA | 8.5 - 9.8 | - | [3][5] |

| Working Concentration | PI4P Depletion | 10 - 100 nM | HEK293, HeLa, tsA-201 | [2][3][8][10] |

| Incubation Time | Various Assays | 10 - 45 min | HEK293, COS-7 | [2][8][9] |

Experimental Protocols

Here we provide detailed methodologies for key experiments utilizing this compound to probe phosphoinositide metabolism.

This protocol is adapted from Bojjireddy et al. (2014) and is designed to measure the rate of PI(4,5)P₂ resynthesis following receptor-mediated PLC activation.[9]

Materials:

-

HEK293-AT1 cells (stably expressing the angiotensin II type 1 receptor)

-

Complete DMEM medium

-

Phosphate-free DMEM

-

³²P-orthophosphate (carrier-free)

-

Angiotensin II (AngII)

-

This compound (in DMSO)

-

Chloroform, Methanol, HCl

-

Thin Layer Chromatography (TLC) plates (Silica gel 60)

-

PhosphorImager system

Procedure:

-

Cell Culture: Plate HEK293-AT1 cells in 12-well plates and grow to ~80-90% confluency.

-

Radiolabeling:

-

Wash cells once with phosphate-free DMEM.

-

Add 0.5 mL of phosphate-free DMEM containing 20-30 µCi/mL ³²P-orthophosphate to each well.

-

Incubate for 3 hours at 37°C in a CO₂ incubator to label the cellular ATP pools.

-

-

Inhibitor Pretreatment:

-

Prepare serial dilutions of this compound in phosphate-free DMEM.

-

Add the desired final concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) to the wells.

-

Incubate for 10 minutes at 37°C.[9]

-

-

Receptor Stimulation:

-

Add Angiotensin II to a final concentration of 100 nM to stimulate PLC-mediated PI(4,5)P₂ hydrolysis.

-

Incubate for an additional 10 minutes at 37°C.[9]

-

-

Lipid Extraction:

-

Stop the reaction by aspirating the medium and adding 0.5 mL of ice-cold 0.5 M HCl.

-

Scrape the cells and transfer the lysate to a glass tube.

-

Add 1 mL of Chloroform:Methanol (1:2, v/v) and vortex thoroughly.

-

Add 0.5 mL of chloroform and 0.5 mL of 0.5 M HCl to induce phase separation. Vortex again.

-

Centrifuge at 1000 x g for 5 minutes.

-

-

TLC Analysis:

-

Carefully collect the lower organic phase containing the lipids.

-

Spot the lipid extract onto a potassium oxalate-impregnated silica gel 60 TLC plate.

-

Develop the TLC plate in a tank containing a solvent system of Chloroform:Acetone:Methanol:Acetic Acid:Water (40:15:13:12:8, by volume).

-

Air dry the plate.

-

-

Quantification:

-

Expose the dried TLC plate to a phosphor screen.

-

Scan the screen using a PhosphorImager system.

-

Quantify the radioactivity of the spot corresponding to PI(4,5)P₂.

-

Calculate the percentage of PI(4,5)P₂ resynthesis relative to the DMSO-treated control and plot against this compound concentration to determine the IC₅₀.[9]

-

This protocol, based on methods for visualizing phosphoinositides, allows for the qualitative and semi-quantitative assessment of this compound's effect on plasma membrane PI(4)P.[9]

Materials:

-

COS-7 or HeLa cells

-

Poly-L-lysine coated coverslips or chamber slides

-

Phenol red-free DMEM

-

This compound (in DMSO)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

Anti-PI(4)P primary antibody

-

Fluorescently-labeled secondary antibody

-

DAPI or Hoechst stain

-

Mounting medium

-

Confocal microscope

Procedure:

-

Cell Culture: Grow cells to ~50% confluency on poly-L-lysine-coated coverslips.[9]

-

Inhibitor Treatment:

-

Fixation:

-

Gently wash the cells once with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization & Blocking:

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

-

Antibody Staining:

-

Incubate with anti-PI(4)P primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the appropriate fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Counterstaining and Mounting:

-

Stain nuclei with DAPI or Hoechst for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Image the cells using a confocal microscope.

-

Analyze the fluorescence intensity at the plasma membrane to assess changes in PI(4)P levels between control and this compound treated cells.

-

Preparation of this compound Stock Solutions

Solubility: this compound is soluble in DMSO.[4][6][7] For example, a solubility of 2 mg/mL in DMSO has been reported.[6][7]

Stock Solution (10 mM):

-

Molecular Weight: 574.63 g/mol

-

To prepare a 10 mM stock solution, dissolve 5.75 mg of this compound powder in 1 mL of high-quality, anhydrous DMSO.[4]

-

Vortex or sonicate briefly to ensure complete dissolution.[6]

Storage:

-

Store the powder at -20°C for up to 3 years.[6]

-

Store the DMSO stock solution in small aliquots at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles.[3][6]

Working Dilutions:

-

On the day of the experiment, prepare fresh working dilutions from the frozen stock solution using the appropriate cell culture medium or buffer.

-

Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

References

- 1. mdpi.com [mdpi.com]

- 2. Dishevelled coordinates phosphoinositide kinases PI4KIIIα and PIP5KIγ for efficient PtdInsP2 synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adipogen.com [adipogen.com]

- 5. abmole.com [abmole.com]

- 6. This compound | PI4K | HCV Protease | TargetMol [targetmol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. LIPID TRANSFER PROTEINS REGULATE STORE-OPERATED CALCIUM ENTRY VIA CONTROL OF PLASMA MEMBRANE PHOSPHOINOSITIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A large scale high-throughput screen identifies chemical inhibitors of phosphatidylinositol 4-kinase type II alpha - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Measuring Phosphatidylinositol 4-Phosphate (PI4P) Levels Following GSK-A1 Treatment

Introduction

Phosphatidylinositol 4-phosphate (PI4P) is a low-abundance phospholipid crucial for maintaining the identity of the plasma membrane (PM) and the Golgi apparatus. It serves as a key signaling molecule, a precursor to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), and a regulator of vesicular trafficking and ion channel function.[1][2][3] The synthesis of PI4P at the plasma membrane is primarily catalyzed by the enzyme Phosphatidylinositol 4-kinase type III alpha (PI4KIIIα).[4]

GSK-A1 is a potent and highly specific inhibitor of PI4KIIIα.[5][6] By inhibiting this enzyme, this compound treatment leads to a significant and rapid decrease in PI4P levels, particularly at the plasma membrane.[7][8] This makes this compound an invaluable tool for studying the dynamic roles of the PM PI4P pool. Accurate measurement of PI4P levels after this compound treatment is essential for researchers in cell biology and drug development to understand the downstream consequences of PI4KIIIα inhibition and to characterize the cellular processes regulated by PI4P.

This document provides detailed application notes and protocols for several common methods used to quantify changes in PI4P levels following this compound treatment.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | PI(4,5)P2-dependent and -independent roles of PI4P in the control of hormone secretion by pituitary cells [frontiersin.org]

- 3. A Plethora of Functions Condensed into Tiny Phospholipids: The Story of PI4P and PI(4,5)P2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Pharmacological and Genetic Targeting of the PI4KA Enzyme Reveals Its Important Role in Maintaining Plasma Membrane Phosphatidylinositol 4-Phosphate and Phosphatidylinositol 4,5-Bisphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LIPID TRANSFER PROTEINS REGULATE STORE-OPERATED CALCIUM ENTRY VIA CONTROL OF PLASMA MEMBRANE PHOSPHOINOSITIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GSK-A1 Experiments

This guide provides troubleshooting advice and frequently asked questions for researchers encountering unexpected results with GSK-A1, a selective inhibitor of PI4KIIIα.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

This compound is a potent and selective small molecule inhibitor of type III phosphatidylinositol 4-kinase alpha (PI4KA or PI4KIIIα). It functions by targeting the ATP-binding site of the enzyme.

Q2: What is the expected primary effect of this compound in a cellular context?

The primary and most immediate effect of this compound is the potent and rapid decrease in cellular levels of phosphatidylinositol 4-phosphate (PtdIns(4)P), particularly at the plasma membrane. In resting cells, it has a negligible effect on phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) levels. However, under conditions of strong phospholipase C (PLC) activation, this compound prevents the resynthesis of PtdIns(4,5)P2.

Q3: What is the typical concentration range and treatment time for this compound in cell culture?

Effective concentrations typically range from 10 nM to 100 nM. The depletion of PtdIns(4)P at the plasma membrane can be observed within 10-30 minutes of treatment. Longer-term treatments (e.g., 24-48 hours) have been used to study downstream cellular consequences.

Troubleshooting Guide: this compound Not Showing Expected Effect

If you are not observing the anticipated cellular phenotype after this compound treatment, work through the following potential issues.

Issue 1: Problems with Compound Integrity and Activity

The most common reason for inhibitor inactivity is related to its preparation, storage, and handling.

Q: How can I be sure my this compound compound is active?

A: Verify the following points:

-